[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an amino acid derivative with a pyrrolidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the amino acid derivative. The amino acid is first protected to prevent unwanted reactions, followed by the introduction of the pyrrolidine ring through a series of condensation and cyclization reactions. The final step involves the esterification of the compound with benzyl alcohol under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the specificity and affinity of various biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed for the development of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the fields of materials science and nanotechnology.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
- [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
- [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-propyl-carbamic acid benzyl ester
Uniqueness
Compared to similar compounds, [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester exhibits unique properties due to the presence of the isopropyl group. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21(16-9-10-20(11-16)17(22)14(3)19)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIOWVCQSYASDA-LBAUFKAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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